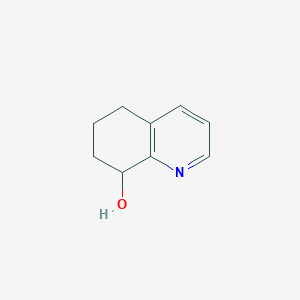

5,6,7,8-Tetrahydroquinolin-8-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5,6,7,8-tetrahydroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,8,11H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQHYOBSOVFBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473423 | |

| Record name | 5,6,7,8-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14631-46-0 | |

| Record name | 8-Hydroxy-5,6,7,8-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14631-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14631-46-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroquinolin-8-ol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural scaffold, a tetrahydroquinoline ring system, is a common motif in a variety of biologically active molecules. The presence of a hydroxyl group at the 8-position introduces a key functional feature, influencing the compound's chemical reactivity, potential for hydrogen bonding, and its interactions with biological targets. This in-depth technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectroscopic data, synthesis protocols, and known biological activities, to serve as a valuable resource for researchers and professionals in the field.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of this compound is crucial for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

General Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| CAS Number | 14631-46-0 | [2] |

| Appearance | Off-white crystalline solid | [3] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 64-65 °C | [3] |

| Boiling Point | 88-96 °C at 2 Torr | [3] |

| pKa | Data not available in search results | |

| Solubility | Soluble in chloroform, DMSO, and methanol.[4] |

Spectroscopic Data

-

¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra would be characterized by signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the saturated cyclohexyl ring. The hydroxyl group would exhibit a characteristic proton signal, the chemical shift of which would be dependent on the solvent and concentration.

-

FTIR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and aliphatic components, C=C and C=N stretching of the pyridine ring, and C-O stretching.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the saturated ring.

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been reported. These methods often involve the reduction of a quinoline precursor or the enzymatic resolution of a racemic mixture.

Catalytic Hydrogenation of 8-Hydroxyquinoline

A common method for the synthesis of tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline. This approach involves the reduction of the pyridine ring of 8-hydroxyquinoline using a suitable catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

Caption: Catalytic hydrogenation of 8-hydroxyquinoline.

Experimental Protocol: Catalytic Hydrogenation of Quinoline to 5,6,7,8-Tetrahydroquinoline

While a specific protocol for the hydrogenation of 8-hydroxyquinoline was not found, a general procedure for the synthesis of the parent 5,6,7,8-tetrahydroquinoline from quinoline is available and can be adapted.[5]

-

Catalyst Preparation: A palladium-carbon catalyst (5 wt% Pd) is added to an aqueous hydrochloride solution. The mixture is stirred and heated to 10-50°C. An equivalent amount of bicarbonate solution is added, and the mixture is stirred for 1-4 hours. The solid is then filtered, washed, and dried to obtain the activated catalyst.

-

Hydrogenation: In a closed reaction vessel, quinoline and the prepared palladium catalyst are combined. The vessel is pressurized with hydrogen to 8-12 atmospheres.

-

Reaction: The mixture is stirred at 60-70°C until the hydrogen pressure no longer drops, indicating the completion of the hydrogenation.

-

Isomerization: The hydrogen pressure is released to 2 atmospheres, and the temperature is raised to 160-170°C for 2 hours to facilitate isomerization.

-

Work-up: The reaction mixture is cooled and filtered. The filtrate is subjected to vacuum distillation to isolate the 5,6,7,8-tetrahydroquinoline.

Lipase-Catalyzed Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

For applications requiring enantiomerically pure forms of this compound, enzymatic kinetic resolution is a highly effective method. This technique utilizes the stereoselectivity of lipases to preferentially acylate one enantiomer of the racemic alcohol.

Caption: Lipase-catalyzed kinetic resolution workflow.

Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [6]

-

Reaction Setup: A mixture of (±)-5,6,7,8-Tetrahydroquinoline-8-ol (1 equivalent), vinyl acetate (5 equivalents), lipase acrylic resin from Candida antarctica (0.5 equivalents), and 4Å molecular sieves (5 equivalents) in diisopropyl ether (i-Pr₂O) is prepared to a final concentration of 25 mM.

-

Reaction: The mixture is stirred for 30 hours at 60°C. The progress of the reaction is monitored by HPLC equipped with a chiral column.

-

Work-up: The lipase and molecular sieves are removed by filtration through a celite pad. The filtrate is concentrated under vacuum.

-

Purification: The resulting (S)-5,6,7,8-tetrahydroquinoline-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline are separated by silica gel chromatography using a mixture of ethyl acetate and hexane as the eluent.

-

Hydrolysis (for obtaining the (R)-enantiomer): The separated (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 equivalent) is stirred with potassium carbonate (K₂CO₃, 4 equivalents) in methanol for 2 hours at room temperature. The methanol is removed under vacuum, and the residue is treated with water and extracted with ethyl acetate. The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield (R)-5,6,7,8-Tetrahydroquinolin-8-ol.

Biological Activity and Potential Applications

Derivatives of this compound have shown promising biological activities, particularly as anticancer agents. While specific data for the parent compound is limited, the observed activities of its derivatives provide valuable insights into its potential therapeutic applications.

Antiproliferative Activity

Several studies have reported the antiproliferative effects of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives against various human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT-29), and cervical carcinoma (HeLa).[6][7] The mechanism of action for some of these derivatives is believed to involve the induction of oxidative stress in cancer cells.[7]

One study on a (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) carbamate derivative demonstrated its ability to induce massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells.[1]

Induction of Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction

The anticancer activity of some tetrahydroquinoline derivatives has been linked to their ability to increase intracellular levels of reactive oxygen species (ROS) and induce mitochondrial membrane depolarization, ultimately leading to apoptosis.[6][7] For instance, the most active compound in one study was found to affect the cell cycle, induce mitochondrial membrane depolarization, and increase cellular ROS production in A2780 ovarian cancer cells.[8]

Caption: Proposed mechanism of antiproliferative activity.

Conclusion

This compound is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutic agents. This technical guide has summarized its key chemical and physical properties, outlined synthetic methodologies, and highlighted the promising biological activities of its derivatives. While further research is needed to fully elucidate the specific biological profile and mechanisms of action of this compound itself, the existing data strongly supports its continued investigation as a lead scaffold in drug discovery programs, particularly in the area of oncology. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to synthesize and explore the potential of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. research.unipd.it [research.unipd.it]

- 6. 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol|CAS 18004-75-6 [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5,6,7,8-Tetrahydroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6,7,8-Tetrahydroquinolin-8-ol, a key chiral building block in medicinal chemistry and asymmetric synthesis. The tetrahydroquinoline scaffold is a privileged structure found in numerous bioactive molecules and natural alkaloids. This document details the compound's physicochemical properties, provides established experimental protocols for its synthesis and chiral resolution, and explores the biological activities of its derivatives, particularly their potential as anticancer agents. Quantitative data on the antiproliferative effects of these derivatives are presented, and a key signaling pathway implicated in their mechanism of action is visualized.

Compound Identification and Properties

This compound is a heterocyclic organic compound. Due to the chiral center at the C8 position, it exists as two enantiomers, (R) and (S). The racemic mixture and the individual enantiomers are valuable precursors in various chemical syntheses.

| Property | Data | Reference |

| Compound Name | This compound | [1][2] |

| Synonym | 5,6,7,8-Tetrahydro-8-quinolinol | [1] |

| CAS Number (Racemate) | 14631-46-0 | [1][2][3] |

| CAS Number (R)-enantiomer | 451466-81-2 | [4] |

| Molecular Formula | C₉H₁₁NO | [2][3] |

| Molecular Weight | 149.19 g/mol | [2][3] |

| Physical Form | Solid | [1][5] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

| InChI Key | YCQHYOBSOVFBEB-UHFFFAOYSA-N | [5] |

Synthesis and Chiral Resolution

Access to enantiomerically pure forms of this compound is crucial for its application in stereoselective synthesis and drug development. The most effective and widely used method for separating the enantiomers is enzymatic kinetic resolution (EKR).

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol details the lipase-catalyzed acetylation of (±)-5,6,7,8-Tetrahydroquinolin-8-ol, which selectively acylates one enantiomer, allowing for the separation of both the acylated product and the unreacted enantiomer.

Materials:

-

(±)-5,6,7,8-Tetrahydroquinolin-8-ol

-

Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

-

Vinyl acetate (Acyl donor)

-

Anhydrous diisopropyl ether (Solvent)

-

4Å Molecular Sieves

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc) and Hexane (for chromatography)

-

Celite

Procedure:

-

Enzymatic Acetylation: In a suitable reaction vessel, dissolve (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.) in anhydrous diisopropyl ether.

-

Add 4Å molecular sieves (5 eq. by weight), immobilized CAL-B (0.5 eq. by weight), and vinyl acetate (5 eq.).

-

Stir the mixture at a controlled temperature (e.g., 60°C) for approximately 30 hours.[6]

-

Monitor the reaction progress using chiral HPLC to determine the conversion and enantiomeric excess.

-

Work-up: Once the desired conversion is reached (typically ~50%), filter the mixture through a pad of Celite to remove the enzyme and molecular sieves.

-

Concentrate the filtrate under reduced pressure. The resulting residue contains one enantiomer as the acetate and the other as the unreacted alcohol.

-

Separate the two compounds (e.g., (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and (S)-5,6,7,8-tetrahydroquinolin-8-ol) using silica gel column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane).[6]

-

Hydrolysis of the Acetate: To obtain the corresponding alcohol from the separated acetate, dissolve the acetate enantiomer (1 eq.) in methanol.

-

Add potassium carbonate (4 eq.) and stir the mixture at room temperature for 2 hours.[6]

-

Remove the methanol under vacuum, and perform an aqueous work-up with water and ethyl acetate to isolate the final, enantiomerically pure alcohol.

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the enzymatic kinetic resolution of racemic this compound.

Biological Activity of Derivatives

Derivatives of the 5,6,7,8-tetrahydroquinoline scaffold have demonstrated significant biological activity, particularly as antiproliferative agents against a range of cancer cell lines.

Antiproliferative Activity

A study involving a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives revealed potent cytotoxic effects. The antiproliferative activity was evaluated against a panel of human cancer cell lines and non-cancer cells. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Table 1: Antiproliferative Activity (IC₅₀, µM) of Racemic Tetrahydroquinoline Derivatives Data are presented as mean ± SD from multiple experiments.

| Compound | CEM | HeLa | HMEC-1 | HT-29 | A2780 | MSTO-211H |

| 3a | 33 ± 7 | 34 ± 6 | 77 ± 32 | 42 ± 6 | 16 ± 2 | 30 ± 8 |

| 5a | 43 ± 7 | 37 ± 9 | 57 ± 4 | 70 ± 2 | 13 ± 3 | 31 ± 7 |

| 2b | 23 ± 4 | 75 ± 11 | 60 ± 2 | 62 ± 8 | 25 ± 5 | 35 ± 10 |

| 3b | >100 | >100 | >100 | 42 ± 6 | 11 ± 3 | 15 ± 3 |

| Cell Lines: CEM (T-lymphocyte), HeLa (cervix carcinoma), HMEC-1 (non-cancer endothelial), HT-29 (colorectal adenocarcinoma), A2780 (ovarian carcinoma), MSTO-211H (biphasic mesothelioma).[6] |

Further investigation into the pure enantiomers of the most active compounds demonstrated that stereochemistry plays a critical role in their biological effect.

Table 2: Antiproliferative Activity (IC₅₀, µM) of Chiral Derivatives Data are presented as mean ± SD from multiple experiments.

| Compound | HT-29 | A2780 | MSTO-211H |

| (R)-3a | >20 | 11.7 ± 2.0 | 14.9 ± 1.4 |

| (S)-3a | >20 | >20 | >20 |

| (R)-5a | >20 | 5.4 ± 1.3 | 15.1 ± 1.5 |

| (S)-5a | >20 | >20 | >20 |

| (R)-2b | >20 | 15.2 ± 2.3 | >20 |

| (S)-2b | >20 | >20 | >20 |

| [6] |

The data clearly indicate that the (R)-enantiomers are significantly more active than their (S)-counterparts, with (R)-5a being the most potent compound against the A2780 ovarian carcinoma cell line.[6]

Mechanism of Action and Signaling Pathways

The anticancer activity of tetrahydroquinoline derivatives is linked to the induction of cellular stress. The most active compound, (R)-5a, was found to affect cell cycle progression and induce mitochondrial membrane depolarization and the production of reactive oxygen species (ROS) in A2780 cells.[7] In many cancers, the PI3K/AKT/mTOR signaling pathway is overactive, which promotes cell proliferation and reduces apoptosis.[5] Some tetrahydroquinolinone derivatives have been shown to induce autophagy and cell death by disrupting this critical survival pathway.

The diagram below illustrates the PI3K/AKT/mTOR pathway, a key regulator of cell growth, proliferation, and survival that is often dysregulated in cancer and is a target for tetrahydroquinoline-based compounds.

Conclusion

This compound and its derivatives represent a promising class of compounds for drug discovery and development. The ability to efficiently produce enantiomerically pure forms via enzymatic kinetic resolution is a significant advantage for creating stereospecific therapeutics. The potent antiproliferative activity exhibited by certain chiral derivatives, mediated through the induction of oxidative stress and disruption of key survival pathways like PI3K/AKT/mTOR, highlights their potential as lead compounds for the development of novel anticancer agents. Further investigation is warranted to optimize their efficacy, selectivity, and pharmacokinetic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol|CAS 18004-75-6 [benchchem.com]

Spectroscopic Profile of 5,6,7,8-Tetrahydroquinolin-8-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6,7,8-Tetrahydroquinolin-8-ol, a key chiral building block in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, presenting key spectroscopic data (NMR, IR, and MS) in a structured format, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information is crucial for the identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for (S)-5,6,7,8-Tetrahydroquinolin-8-ol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.38 | d | 4.7 | H-2 |

| 7.42 | d | 7.6 | H-4 |

| 7.08 | dd | 7.6, 4.7 | H-3 |

| 4.88 | t | 5.0 | H-8 |

| 2.95 - 2.80 | m | H-5 | |

| 2.15 - 2.05 | m | H-6 | |

| 2.00 - 1.85 | m | H-7 |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for (S)-5,6,7,8-Tetrahydroquinolin-8-ol

| Chemical Shift (δ) ppm | Assignment |

| 156.0 | C-8a |

| 147.4 | C-2 |

| 136.2 | C-4 |

| 129.2 | C-4a |

| 121.4 | C-3 |

| 68.5 | C-8 |

| 30.8 | C-7 |

| 29.1 | C-5 |

| 19.3 | C-6 |

Solvent: CDCl₃

Table 3: IR and MS Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Signals |

| IR (cm⁻¹) | 3350-3200 (O-H stretch, broad), 2925 (C-H stretch, aliphatic), 1580 (C=N stretch), 1470 (C=C stretch, aromatic), 1050 (C-O stretch) |

| Mass Spectrometry (EI) | m/z 149 (M⁺), 132, 120, 104, 91, 77 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate chemical characterization. Below are the detailed methodologies for obtaining the NMR, IR, and MS data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-15 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

-

¹H NMR Acquisition: The proton NMR spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Acquisition: The carbon NMR spectra were acquired using a proton-decoupled pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 1.2 seconds and a relaxation delay of 2 seconds. Approximately 1024 scans were averaged to obtain the final spectrum. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the neat compound was placed between two potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Data Acquisition: The spectrum was obtained by averaging 16 scans over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.

-

Instrumentation: Mass spectral data were obtained on a Thermo Fisher Scientific GC-MS (or a similar instrument with an electron ionization source).

-

Ionization and Analysis: Electron ionization (EI) was performed at 70 eV. The resulting fragments were analyzed by a quadrupole mass analyzer. The mass-to-charge ratio (m/z) of the molecular ion and major fragments were recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

The Multifaceted Biological Activities of 5,6,7,8-Tetrahydroquinolin-8-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 5,6,7,8-tetrahydroquinolin-8-ol, in particular, have garnered significant attention for their diverse pharmacological properties, ranging from anticancer and antimicrobial to neuroprotective activities. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their quantitative data, experimental methodologies, and underlying mechanisms of action.

Antiproliferative Activity: A Promising Avenue in Oncology

A significant body of research highlights the potent antiproliferative effects of this compound derivatives against a spectrum of cancer cell lines. These compounds have been shown to induce cell death through various mechanisms, including the induction of oxidative stress, autophagy, cell cycle arrest, and apoptosis.

One notable derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, has demonstrated in vitro antiproliferative activity at micromolar concentrations.[1] This compound was found to suppress colony formation and migration of HCT-116 colorectal cancer cells.[1] Its mechanism of action involves the induction of significant oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[1] Another study reported that 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one exhibited potent cytotoxicity towards both colon (HCT-116) and lung (A549) cancer cell lines.[2] This compound was shown to induce cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death through both intrinsic and extrinsic pathways.[2]

The chirality of these derivatives can also play a crucial role in their biological activity. For instance, the (R)-enantiomer of one 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivative, (R)-5a, was found to be the most active compound in a series, affecting cell cycle phases, inducing mitochondrial membrane depolarization, and promoting cellular ROS production in A2780 ovarian carcinoma cells.[3][4]

Quantitative Antiproliferative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 | Micromolar concentrations | [1] |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 | ~13 | [4] |

| A549 | 11.33 ± 0.67 | [4] | |

| Chloro derivative of 4a (5) | HCT-116 | ~13 | [4] |

| Methoxy derivative of 4a (6) | HCT-116 | ~13 | [4] |

| A549 | 40.18 ± 0.94 | [4] | |

| (R)-3a | A2780 | 11.7 ± 2 | [5] |

| MSTO-211H | 14.9 ± 1.4 | [5] | |

| (R)-5a | A2780 | 5.4 ± 1.3 | [5] |

| MSTO-211H | 15.1 ± 1.5 | [5] | |

| (R)-2b | A2780 | 15.2 ± 2.3 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

This compound derivatives

-

Cancer cell lines (e.g., HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: After 24 hours, replace the culture medium with fresh medium containing various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 × 10⁶ cells and wash them with PBS.

-

Fixation: Resuspend the cell pellet in 0.5 mL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate for at least 2 hours at -20°C.

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7][8]

Signaling Pathway Visualization

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. The induction of autophagy in cancer cells by some this compound derivatives is mediated through the inhibition of this pathway.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory effect of certain this compound derivatives, leading to the induction of autophagy.

Antimicrobial Activity

Derivatives of the parent 8-hydroxyquinoline are known for their antimicrobial properties.[9] While specific data for this compound derivatives is less abundant in the initial searches, the general class of quinolines shows promise. For instance, certain quinoline derivatives have demonstrated excellent antifungal activity against various fungal strains with Minimum Inhibitory Concentration (MIC) values in the range of 12.5-25 µg/mL.[10]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for some quinoline derivatives against various microbial strains.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Indolizinoquinoline-5,12-dione derivatives | E. coli ATCC25922 | 2 | [10] |

| S. pyrogens ATCC19615 | 2 | [10] | |

| 2-sulfoether-4-quinolone derivatives | S. aureus | 0.8 µM | [10] |

| B. cereus | 1.61 µM | [10] | |

| N-methylbenzoindolo[3,2-b]-quinoline derivatives | Vancomycin-resistant E. faecium | 4 | [10] |

| Antifungal quinoline derivatives | F. oxysporum | 25 | [10] |

| A. niger | 25 | [10] | |

| C. neoformans | 25 | [10] | |

| A. flavus | 12.5 | [10] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Antimicrobial agent (this compound derivative)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Incubator

Procedure:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Neuroprotective and Other Activities

Beyond their anticancer and antimicrobial potential, 5,6,7,8-tetrahydroquinoline derivatives have been investigated for other therapeutic applications.

Acetylcholinesterase Inhibition

Some derivatives have been designed as acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease.[5] A series of tetrahydroquinoline-isoxazole/isoxazoline hybrid compounds showed significant inhibitory potential against both AChE and butyrylcholinesterase (BChE).[11] For example, compound 5n exhibited an IC50 of 4.24 µM against AChE, while compound 6aa showed an IC50 of 3.97 µM against BChE.[11]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Test compounds

-

Buffer solution (e.g., phosphate buffer, pH 8.0)

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, add the buffer, test compound at various concentrations, and the AChE enzyme solution.

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Reaction Initiation: Add DTNB and then the substrate ATCI to initiate the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The rate of the reaction is determined by the change in absorbance over time, which reflects the hydrolysis of ATCI by AChE. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

C5a Receptor Antagonism

Certain quinoline derivatives have been reported as C5a receptor antagonists.[12] The complement component C5a is a potent inflammatory mediator, and its receptor (C5aR) is a therapeutic target for various inflammatory diseases. While specific quantitative data for this compound derivatives as C5a receptor antagonists were not found in the initial searches, a general protocol for assessing C5a receptor antagonist efficacy is available.

This in vivo assay assesses the ability of a compound to inhibit the biological effects of C5a.

Materials:

-

Test compound (C5a receptor antagonist)

-

Recombinant mouse C5a

-

Wild-type and C5aR1 knockout mice

-

Materials for blood smear and cell counting

Procedure:

-

Compound Administration: Administer the test compound to wild-type mice via an appropriate route (e.g., intravenous).

-

C5a Challenge: After a specified time, inject the mice with recombinant mouse C5a to induce polymorphonuclear (PMN) leukocyte mobilization.

-

Blood Sampling: Collect blood samples at different time points after the C5a injection.

-

PMN Counting: Prepare blood smears and count the percentage of PMNs.

-

Analysis: A reduction in C5a-induced PMN mobilization in the compound-treated group compared to the vehicle control group indicates C5a receptor antagonist activity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening and characterization of the biological activity of novel this compound derivatives.

Caption: A general experimental workflow for the biological evaluation of this compound derivatives.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as antiproliferative agents, coupled with their potential as antimicrobial and neuroprotective agents, underscores their importance in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation and optimization of these valuable scaffolds for therapeutic applications. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer.wisc.edu [cancer.wisc.edu]

- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 5,6,7,8-Tetrahydroquinolin-8-ol

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key experimental protocols related to 5,6,7,8-Tetrahydroquinolin-8-ol. This chiral heterocyclic compound is a valuable building block in medicinal chemistry and asymmetric synthesis, making a thorough understanding of its properties essential for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound is a bicyclic compound consisting of a pyridine ring fused to a cyclohexanol ring. The presence of a hydroxyl group on the saturated portion of the ring system introduces a stereocenter, leading to its chirality.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 14631-46-0 (Racemate) | [1] |

| 451466-81-2 ((R)-enantiomer) | [2] | |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| Chirality | Chiral at C8 position | [2] |

| Physical Form | Solid |

Stereochemistry and Conformation

The key structural feature of this compound is the stereogenic center at the C8 position, which gives rise to two enantiomers: (R)-5,6,7,8-Tetrahydroquinolin-8-ol and (S)-5,6,7,8-Tetrahydroquinolin-8-ol. These enantiomers can exhibit distinct biological activities and pharmacological profiles.[2]

The conformation of the six-membered saturated ring is crucial for its interaction with biological targets. X-ray crystallographic analysis of the closely related precursor, 5,6,7,8-Tetrahydroquinolin-8-one, reveals that the partially saturated cyclohexene ring adopts a "sofa" conformation.[3] This suggests a similar non-planar conformation for the tetrahydroquinoline ring in the 8-ol derivative.

References

5,6,7,8-Tetrahydroquinolin-8-ol: A Technical Guide to its Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydroquinolin-8-ol is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science. As a saturated derivative of the well-known chelating agent 8-hydroxyquinoline, this molecule serves as a versatile chiral building block for the synthesis of a wide array of biologically active compounds and advanced materials. Its tetrahydroquinoline scaffold is a privileged structure in numerous alkaloids and synthetic drugs, making it a key precursor in the development of novel therapeutics. This technical guide provides an in-depth overview of the historical context, synthesis, physicochemical properties, and emerging applications of this compound, with a focus on experimental protocols and data for researchers in the field.

Discovery and History

While a singular moment of discovery for this compound is not prominently documented, its origins are intrinsically linked to the rich history of its aromatic precursor, 8-hydroxyquinoline (oxine). 8-Hydroxyquinoline, first synthesized in 1880, quickly became a cornerstone in coordination chemistry and analytical sciences due to its remarkable metal-chelating properties. The subsequent exploration of its derivatives led to the synthesis of numerous analogues with diverse functionalities.

The development of catalytic hydrogenation techniques in the early 20th century enabled the saturation of aromatic rings, paving the way for the creation of hydrogenated quinoline derivatives. This compound emerged from this systematic exploration of the chemical space around 8-hydroxyquinoline. Its significance grew with the increasing demand for chiral synthons in asymmetric synthesis. The presence of a hydroxyl group on a stereocenter in the saturated ring system makes it a valuable precursor for enantiomerically pure compounds, which are crucial in modern drug development due to the often differing pharmacological profiles of enantiomers.[1]

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO | [2] |

| Molecular Weight | 149.19 g/mol | [2] |

| Melting Point | 64-65 °C | [3] |

| Appearance | Solid | |

| Chirality | Exists as (R) and (S) enantiomers | [2] |

Spectroscopic Data (Predicted and based on derivatives):

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the pyridine ring, a multiplet for the proton on the carbon bearing the hydroxyl group (C8), and a series of multiplets for the methylene protons of the saturated ring.

-

¹³C NMR: The spectrum would display nine distinct carbon signals, including those in the aromatic region and the aliphatic region, with the carbon attached to the hydroxyl group appearing in the range of 60-70 ppm.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretching band around 3200-3400 cm⁻¹, C-H stretching bands for both aromatic and aliphatic protons, and C=C and C=N stretching vibrations from the pyridine ring.

Experimental Protocols

The synthesis of this compound can be achieved through various methods, most commonly involving the reduction of 8-hydroxyquinoline or its derivatives. The preparation of enantiomerically pure forms often requires enzymatic kinetic resolution.

Synthesis of Racemic this compound via Catalytic Hydrogenation

This protocol describes a general method for the catalytic hydrogenation of 8-hydroxyquinoline.

Materials:

-

8-hydroxyquinoline

-

Palladium on carbon (Pd/C) catalyst (5-10%)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

High-pressure reactor (autoclave)

Procedure:

-

In a high-pressure reactor, dissolve 8-hydroxyquinoline in ethanol.

-

Add the Pd/C catalyst to the solution (typically 1-5 mol% of the substrate).

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the hydrogen uptake or by analytical techniques such as TLC or GC-MS.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

This protocol provides a method for separating the enantiomers of racemic this compound using a lipase-catalyzed acylation.[4]

Materials:

-

(±)-5,6,7,8-Tetrahydroquinolin-8-ol

-

Lipase (e.g., from Candida antarctica)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene, THF)

-

Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

-

To a solution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol in an anhydrous organic solvent, add the lipase and the acyl donor.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress using chiral HPLC to determine the enantiomeric excess of the unreacted alcohol and the formed ester.

-

Stop the reaction at approximately 50% conversion.

-

Filter off the enzyme.

-

Separate the unreacted (S)-enantiomer of the alcohol from the acylated (R)-enantiomer by column chromatography.

-

The acylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol) to obtain the (R)-enantiomer.[4]

Biological Activity and Signaling Pathways

While this compound itself is primarily utilized as a synthetic intermediate, its derivatives have shown significant biological activities, particularly as anticancer agents.[5][6] Studies on these derivatives suggest potential mechanisms of action involving the induction of oxidative stress and interference with key cellular signaling pathways.

Derivatives of this compound have been reported to induce antiproliferative effects in various cancer cell lines.[7] The proposed mechanism for some of these compounds involves the generation of reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane, ultimately leading to apoptosis.[5][6]

Furthermore, some tetrahydroquinoline derivatives have been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival, and is often dysregulated in cancer.[7]

Caption: PI3K/AKT/mTOR pathway and the inhibitory action of a tetrahydroquinoline derivative.

Applications

The primary application of this compound is as a chiral building block in asymmetric synthesis. Its enantiopure forms are valuable starting materials for the synthesis of:

-

Pharmaceuticals: The tetrahydroquinoline core is present in a wide range of bioactive molecules, and the use of enantiomerically pure this compound allows for the stereoselective synthesis of complex drug candidates.[1]

-

Chiral Ligands: The amino derivatives of this compound are used as chiral ligands in transition metal catalysis, particularly in asymmetric hydrogenation and transfer hydrogenation reactions.[8] These catalysts are employed in the synthesis of other chiral molecules.

-

Materials Science: The parent compound, 8-hydroxyquinoline, and its derivatives are known for their use in organic light-emitting diodes (OLEDs) due to their metal-chelating and charge-transporting properties. While less explored, this compound derivatives may offer new avenues for the development of novel materials with tailored electronic and optical properties.

Conclusion

This compound represents a key molecule at the intersection of organic synthesis, medicinal chemistry, and materials science. Its historical roots in the chemistry of 8-hydroxyquinoline have blossomed into a modern role as a critical chiral synthon. The availability of robust synthetic and resolution protocols enables the production of enantiomerically pure forms, which are essential for the development of stereospecific pharmaceuticals and catalysts. As research continues to uncover the therapeutic potential of its derivatives and explore their applications in catalysis and materials, the importance of this compound is set to grow, making it a compound of enduring interest for the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. (R)-5,6,7,8-Tetrahydroquinolin-8-ol|Enantiopure [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol|CAS 18004-75-6 [benchchem.com]

- 6. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. benchchem.com [benchchem.com]

5,6,7,8-Tetrahydroquinolin-8-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydroquinolin-8-ol is a pivotal chiral building block in the landscape of medicinal chemistry and asymmetric catalysis. Its rigid, partially saturated heterocyclic structure, featuring a critical stereocenter at the C-8 position, renders it a valuable precursor for a diverse array of biologically active molecules and sophisticated chiral ligands. The tetrahydroquinoline scaffold is a recognized privileged structure, frequently identified in natural alkaloids and synthetic compounds with significant pharmacological profiles. Derivatives of this compound have demonstrated promising antiproliferative activities against various cancer cell lines and potential applications in the context of neurodegenerative diseases. Furthermore, its ability to act as a precursor to chiral diamine ligands, such as CAMPY and Me-CAMPY, underscores its importance in the development of metal complexes for asymmetric catalysis, particularly in asymmetric transfer hydrogenation reactions. This technical guide provides an in-depth review of the synthesis, biological activities, and experimental methodologies associated with this compound, presenting key data in a structured format to facilitate further research and development.

Synthesis Strategies

The enantioselective synthesis of this compound is crucial for its application in stereoselective processes. The primary methods to obtain enantiomerically pure forms of this compound are through the resolution of a racemic mixture or by direct asymmetric synthesis.

Lipase-Catalyzed Kinetic Resolution

A highly effective and widely employed method for obtaining enantiopure (R)- and (S)-5,6,7,8-tetrahydroquinolin-8-ol is through enzymatic kinetic resolution. This technique utilizes the stereoselectivity of lipases to preferentially acylate one enantiomer of the racemic alcohol, allowing for the subsequent separation of the acylated and unreacted enantiomers.

A common approach involves the use of Candida antarctica lipase, which selectively catalyzes the acylation of the (R)-enantiomer. This leaves the (S)-enantiomer as the unreacted alcohol. The resulting mixture of (R)-acetate and (S)-alcohol can then be readily separated by chromatographic techniques. Subsequent hydrolysis of the (R)-acetate yields the desired (R)-5,6,7,8-tetrahydroquinolin-8-ol.

Asymmetric Reduction of 5,6,7,8-Tetrahydroquinolin-8-one

Another key strategy is the asymmetric reduction of the prochiral precursor, 5,6,7,8-tetrahydroquinolin-8-one. This method employs a chiral catalyst to stereoselectively reduce the ketone, directly affording the chiral alcohol with high enantiopurity. This approach offers the advantage of potentially producing the desired enantiomer directly, bypassing the need for a resolution step.

Other Synthetic Approaches

Further synthetic routes have been developed that allow for the efficient variation of substituents on the tetrahydroquinoline core, facilitating the determination of structure-activity relationships for its derivatives. For instance, a general method for the synthesis of 5,6,7,8-tetrahydro-8-hydroxyquinolines from 2-chloro-5,6,7,8-tetrahydroquinolin-8-ol has been reported, utilizing palladium catalysts such as PdCl2(dppf).

Biological Activities and Applications

The 5,6,7,8-tetrahydroquinoline scaffold is a cornerstone in the development of novel therapeutic agents due to its presence in numerous bioactive molecules.

Antiproliferative Activity

Derivatives of 5,6,7,8-tetrahydroquinoline have demonstrated significant antiproliferative activity against a range of cancer cell lines. For example, a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives was synthesized and tested against non-cancer and various cancer cell lines, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H). Certain compounds exhibited significant IC50 values, with the stereochemistry of the chiral center impacting the biological effect. The proposed mechanism for some of these derivatives involves the induction of mitochondrial membrane depolarization and an increase in cellular reactive oxygen species (ROS), leading to apoptosis.

Neurodegenerative Diseases

The tetrahydroisoquinoline scaffold, structurally related to tetrahydroquinoline, is a key pharmacophore in compounds with neuroprotective properties. While direct experimental data for this compound in neurodegenerative diseases is limited, its structural analogs suggest potential activity as modulators of dopamine and/or serotonin receptors. The 8-hydroxyquinoline moiety, in general, is known for its metal-chelating properties, which is a therapeutic strategy being explored for neurodegenerative conditions like Alzheimer's disease where metal ion dyshomeostasis is implicated. Derivatives of 8-hydroxyquinoline have been reported to exert potent antineurodegenerative effects.

Asymmetric Catalysis

(R)-5,6,7,8-Tetrahydroquinolin-8-ol serves as a crucial precursor for the synthesis of novel chiral ligands. Specifically, it is used to produce chiral diamines like CAMPY and Me-CAMPY. These ligands are then employed in the formation of metal complexes, particularly with rhodium, which are effective catalysts in asymmetric transfer hydrogenation (ATH) of imines. This provides a sustainable pathway to chiral amines, which are vital intermediates in the synthesis of pharmaceuticals and natural alkaloids.

Experimental Protocols

Lipase-Catalyzed Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

Objective: To separate the enantiomers of this compound via enzymatic acylation.

Materials:

-

(±)-5,6,7,8-Tetrahydroquinolin-8-ol

-

Vinyl acetate

-

Lipase acrylic resin from Candida antarctica

-

4Å molecular sieves

-

Isopropyl ether (i-Pr₂O)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Celite

Procedure:

-

A mixture of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.) in i-Pr₂O (to a final concentration of 25 mM) is stirred for 30 hours at 60 °C.

-

The reaction progress is monitored by HPLC equipped with a chiral column (e.g., Daicel AD-RH).

-

Upon completion, the lipase and molecular sieves are removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline are separated by silica gel column chromatography using an ethyl acetate/hexane mixture (e.g., 7:3 ratio).

-

To obtain (R)-5,6,7,8-tetrahydroquinolin-8-ol, the collected (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) is stirred with K₂CO₃ (4 eq.) in MeOH for 2 hours at room temperature.

-

Methanol is removed under vacuum, and the residue is treated with water and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the final product.

Synthesis of 5,6,7,8-tetrahydro-8-hydroxyquinolines from 2-chloro-5,6,7,8-tetrahydroquinolin-8-ol

Objective: To synthesize substituted 5,6,7,8-tetrahydro-8-hydroxyquinolines.

Materials:

-

2-chloro-5,6,7,8-tetrahydroquinolin-8-ol

-

Anhydrous Tetrahydrofuran (THF)

-

PdCl₂(dppf) or other suitable palladium catalyst

-

TMEDA (Tetramethylethylenediamine)

-

NaBH₄ (Sodium borohydride)

-

Argon gas

Procedure:

-

The halogenated heterocyclic compound (0.66 mmol) is dissolved in anhydrous THF (13.2 mL) and degassed by bubbling argon through the solution for several minutes.

-

Sequentially, PdCl₂(dppf) (5.0 mol%), TMEDA (1.7 equiv), and NaBH₄ (1.7 equiv) are added to the solution.

-

The reaction mixture is stirred under an argon atmosphere at room temperature for an appropriate time.

-

Work-up of the reaction mixture is performed as described in the referenced literature to isolate the desired product.

Data Presentation

Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

| Product | Yield | Reference |

| (S)-5,6,7,8-tetrahydroquinolin-8-ol | 88% | |

| (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | 86% |

Table 2: Antiproliferative Activity of a Selected 8-substituted 2-Methyl-5,6,7,8-tetrahydroquinoline Derivative ((R)-5a)

| Cell Line | IC₅₀ (µM) | Reference |

| A2780 (Ovarian Carcinoma) | Significant (exact value not provided in abstract) |

(Note: The reference indicates that compound (R)-5a was the most active and was able to affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells. For specific IC₅₀ values, the full paper should be consulted.)

Visualizations

Caption: Workflow for the lipase-catalyzed kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol.

Caption: Proposed mechanism of antiproliferative activity for certain 5,6,7,8-tetrahydroquinoline derivatives.

Potential Research Areas for 5,6,7,8-Tetrahydroquinolin-8-ol: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Among its derivatives, 5,6,7,8-Tetrahydroquinolin-8-ol emerges as a compound of significant interest for further investigation in several key therapeutic areas. This technical guide consolidates the existing research on this compound and its close analogs, highlighting its potential as a versatile platform for drug discovery. The primary areas of opportunity for this core scaffold lie in oncology, neurodegenerative diseases, and as a chiral building block for asymmetric synthesis. This document provides a comprehensive overview of the synthesis, known biological activities, and detailed experimental protocols to facilitate further research and development.

Core Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various established methods, primarily involving the reduction of quinoline and subsequent functionalization.

Synthesis of the Tetrahydroquinoline Core

A common method for the synthesis of the 5,6,7,8-tetrahydroquinoline core involves the catalytic hydrogenation of quinoline.

Experimental Protocol: Catalytic Hydrogenation of Quinoline [1]

-

Materials: Quinoline, Palladium on carbon (Pd/C) catalyst (5 wt%), Ethanol, Hydrogen gas.

-

Procedure:

-

In a high-pressure reactor, dissolve quinoline in ethanol.

-

Add the Pd/C catalyst to the solution.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to 8-12 atmospheres.

-

Heat the reaction mixture to 60-70°C and stir until the hydrogen pressure ceases to drop.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution containing 5,6,7,8-tetrahydroquinoline can be further purified by distillation under reduced pressure.

-

Synthesis of this compound

One reported method for the synthesis of this compound involves a multi-step reaction starting from 5,6,7,8-tetrahydroquinoline.[2]

Experimental Protocol: Synthesis from 5,6,7,8-Tetrahydroquinoline [2]

-

Step 1: Oxidation

-

Dissolve 5,6,7,8-tetrahydroquinoline in dichloromethane (CH₂Cl₂).

-

Add meta-chloroperoxybenzoic acid (mCPBA) to the solution.

-

Stir the reaction mixture at 20°C for 16 hours.

-

-

Step 2: Rearrangement and Hydrolysis

-

To the reaction mixture from Step 1, add trifluoroacetic anhydride at 0°C and stir for 16 hours at 20°C.

-

Follow by the addition of lithium hydroxide in a mixture of CH₂Cl₂ and water, and stir for another 16 hours at 20°C.

-

After the reaction is complete, perform an aqueous workup and purify the crude product by column chromatography to obtain this compound.

-

Potential Research Area 1: Oncology

Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that the core scaffold is a promising starting point for the development of novel anticancer agents. The proposed mechanism of action for some of these derivatives involves the induction of oxidative stress and apoptosis in cancer cells.

Antiproliferative Activity of Derivatives

Studies on 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives have shown potent cytotoxic effects.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| (R)-5a (a 2-methyl-8-amine derivative) | A2780 (Ovarian Carcinoma) | 5.4 ± 1.3 | [3] |

| (S)-5a (a 2-methyl-8-amine derivative) | A2780 (Ovarian Carcinoma) | 17.2 ± 3 | [3] |

| 3a (a 2-methyl-8-amine derivative) | HT-29 (Colorectal Adenocarcinoma) | 42 ± 6 | [4] |

| 3a (a 2-methyl-8-amine derivative) | A2780 (Ovarian Carcinoma) | 16 ± 2 | [4] |

| 3a (a 2-methyl-8-amine derivative) | MSTO-211H (Biphasic Mesothelioma) | 30 ± 8 | [4] |

| 2b (a 2-methyl-8-amine derivative) | CEM (T-lymphocyte) | 23 ± 4 | [4] |

| 2b (a 2-methyl-8-amine derivative) | A2780 (Ovarian Carcinoma) | 25 ± 5 | [4] |

| 2b (a 2-methyl-8-amine derivative) | MSTO-211H (Biphasic Mesothelioma) | 35 ± 10 | [4] |

Proposed Mechanism of Action: Induction of Oxidative Stress and Apoptosis

The anticancer activity of some tetrahydroquinoline derivatives is linked to their ability to induce mitochondrial membrane depolarization and increase intracellular levels of reactive oxygen species (ROS), ultimately leading to apoptosis.[5]

Experimental Protocols for Anticancer Activity Assessment

3.3.1 MTT Assay for Cell Viability [6][7][8][9]

-

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Materials: this compound, cancer cell lines (e.g., A549, HCT-116), complete cell culture medium, PBS, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The IC50 value can then be calculated.

-

3.3.2 Measurement of Reactive Oxygen Species (ROS) [10][11]

-

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Materials: this compound, cancer cell line, DCFH-DA dye, PBS.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat cells with the test compound for the desired time.

-

Wash the cells with PBS and then incubate with DCFH-DA solution in the dark.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

-

Potential Research Area 2: Neurodegenerative Diseases

The 8-hydroxyquinoline scaffold is a well-established metal chelator, and several of its derivatives are being investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The underlying hypothesis is that dysregulation of metal ions (e.g., copper, zinc, and iron) contributes to protein aggregation and oxidative stress, key pathological features of these diseases.

Metal Chelating Properties and Neuroprotection

8-Hydroxyquinoline and its derivatives can chelate metal ions, preventing them from participating in redox reactions that generate harmful reactive oxygen species.[12][13][14] This action can also modulate the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.

Experimental Protocols for Neuroprotection Assessment

4.2.1 In Vitro Neuroprotection Assay [15]

-

Principle: To assess the ability of a compound to protect neuronal cells from a toxic insult.

-

Materials: this compound, neuronal cell line (e.g., SH-SY5Y), neurotoxin (e.g., H₂O₂, 6-hydroxydopamine), cell culture medium, reagents for viability assay (e.g., MTT).

-

Procedure:

-

Culture neuronal cells and differentiate them if necessary.

-

Pre-treat the cells with various concentrations of this compound for a specified duration.

-

Induce neurotoxicity by adding a neurotoxin.

-

After incubation, assess cell viability using the MTT assay or another suitable method.

-

Observe and quantify morphological changes indicative of apoptosis or necrosis.

-

Potential Research Area 3: Chiral Synthesis

This compound possesses a chiral center at the C8 position, making it a valuable building block for the synthesis of enantiopure compounds. Its derivatives have been successfully used as chiral ligands in asymmetric catalysis.

Enzymatic Kinetic Resolution

A highly effective method for obtaining enantiomerically pure (R)- and (S)-5,6,7,8-Tetrahydroquinolin-8-ol is through enzymatic kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [16]

-

Principle: A lipase enzyme selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other, allowing for their separation.

-

Materials: (±)-5,6,7,8-Tetrahydroquinolin-8-ol, vinyl acetate, Lipase from Candida antarctica (e.g., Novozym 435), organic solvent (e.g., diisopropyl ether).

-

Procedure:

-

In a flask, combine (±)-5,6,7,8-Tetrahydroquinolin-8-ol, vinyl acetate, and the lipase in diisopropyl ether.

-

Stir the mixture at a controlled temperature (e.g., 60°C).

-

Monitor the reaction progress by chiral HPLC.

-

Once the desired conversion is reached, filter off the enzyme.

-

The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can be separated by column chromatography.

-

The acylated enantiomer can be deprotected to yield the pure alcohol enantiomer.

-

Future Directions and Conclusion

While the direct biological data for this compound is limited, the extensive research on its close derivatives strongly suggests its potential as a versatile scaffold in drug discovery. The most promising avenues for future research include:

-

Systematic evaluation of the antiproliferative activity of this compound against a broad panel of cancer cell lines.

-

In-depth investigation of its mechanism of action in cancer cells, including its effects on ROS production, apoptosis, and key signaling pathways such as PI3K/AKT/mTOR.

-

Assessment of its neuroprotective effects in in vitro and in vivo models of neurodegenerative diseases, with a focus on its metal chelating and antioxidant properties.

-

Exploration of its utility as a chiral precursor for the synthesis of novel, enantiomerically pure therapeutic agents.

References

- 1. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol|CAS 18004-75-6 [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. atcc.org [atcc.org]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 5,6,7,8-Tetrahydroquinolin-8-ol and its Analogs in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active molecules. Among its derivatives, 5,6,7,8-tetrahydroquinolin-8-ol and its analogs have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds, with a focus on their potential as therapeutic agents.

Introduction to a Versatile Scaffold

The partially saturated quinoline ring system of this compound offers a unique three-dimensional architecture that allows for precise interactions with various biological targets. The hydroxyl group at the 8-position provides a key site for further functionalization, enabling the generation of diverse analog libraries for drug discovery campaigns. Moreover, the chiral center at the C8 position introduces stereochemical considerations that can significantly influence biological activity, making the development of stereoselective syntheses a critical aspect of research in this area.

Synthetic Strategies: Accessing the Core and its Analogs

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. A common method involves the reduction of the corresponding 5,6,7,8-tetrahydroquinolin-8-one. For the synthesis of enantiomerically pure compounds, lipase-catalyzed kinetic resolution of the racemic alcohol is a widely employed and effective technique.

A generalized workflow for the synthesis of a library of this compound analogs is depicted below. This process typically starts from a suitable quinoline precursor, followed by reduction of the pyridine ring, oxidation to the ketone, and subsequent reduction to the alcohol, which can then be derivatized.

Pharmacological Activities and Structure-Activity Relationships

Analogs of this compound have demonstrated significant potential in two primary therapeutic areas: oncology and inflammation.

Anticancer Activity

Numerous studies have reported the antiproliferative effects of 5,6,7,8-tetrahydroquinoline derivatives against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the tetrahydroquinoline core play a crucial role in determining the cytotoxic potency.

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | HCT-116 (Colon) | 12.18 ± 1.61 | [1] |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | A549 (Lung) | 11.33 ± 0.67 | [1] |

| 5-chloro-3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | HCT-116 (Colon) | 13.10 ± 0.96 | [1] |

| 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative (3a) | A2780 (Ovarian) | >50 | [2] |

| 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative (5a) | A2780 (Ovarian) | 10.3 ± 0.9 | [2] |

| 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative (2b) | A2780 (Ovarian) | 21.4 ± 1.2 | [2] |

C5a Receptor Antagonism

The complement component 5a (C5a) is a potent pro-inflammatory mediator that exerts its effects through the G protein-coupled receptor, C5aR. Dysregulation of the C5a/C5aR axis is implicated in a variety of inflammatory diseases. Several 5-amino-5,6,7,8-tetrahydroquinoline derivatives have been identified as potent C5a receptor antagonists, highlighting their potential as anti-inflammatory agents.

The binding of a 5,6,7,8-tetrahydroquinoline-based antagonist to the C5a receptor blocks the downstream signaling cascade initiated by C5a. This inhibition prevents the activation of key inflammatory pathways.

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-5-amino-5,6,7,8-tetrahydroquinolines

A representative experimental protocol for the synthesis of C5a receptor antagonists based on the 5-amino-5,6,7,8-tetrahydroquinoline scaffold is as follows. Synthetic routes have been developed to allow for efficient variation of substituents on the tetrahydroquinoline core, facilitating the exploration of structure-activity relationships.

Antiproliferative Activity Assessment: MTT Assay

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-